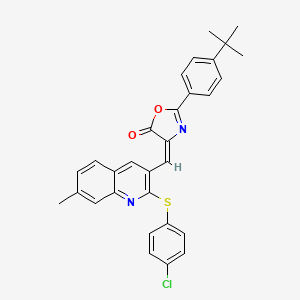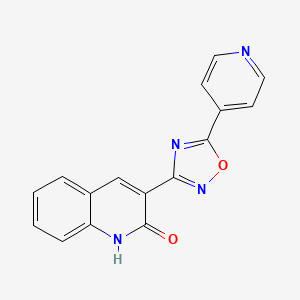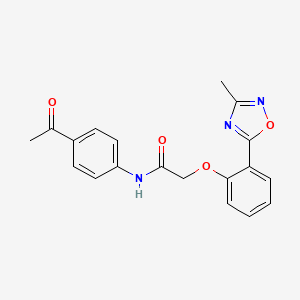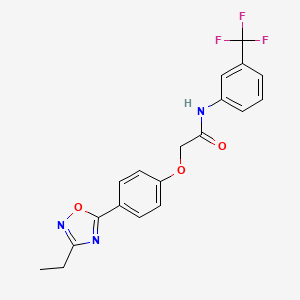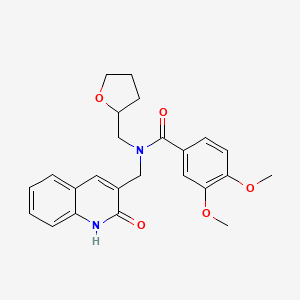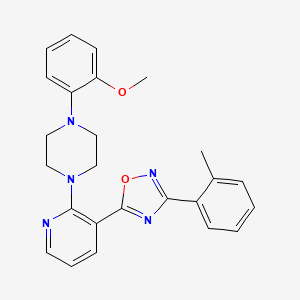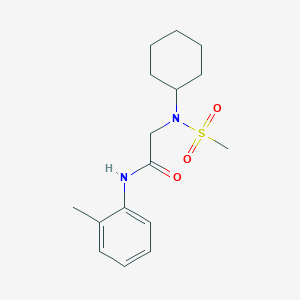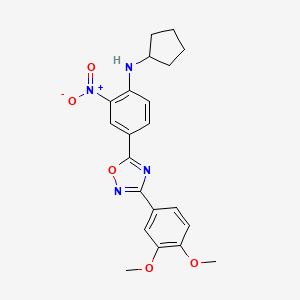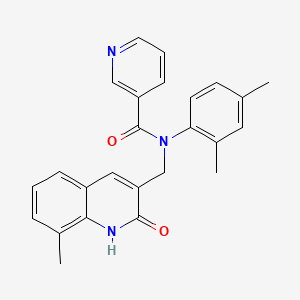
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its potential as an electron acceptor in redox reactions. DMNQ is a derivative of quinone, a class of organic compounds that are involved in various biological processes, including photosynthesis and respiration.
作用機序
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide acts as an electron acceptor in redox reactions, which allows it to generate ROS such as superoxide and hydrogen peroxide. These ROS can then activate various signaling pathways and transcription factors, leading to changes in gene expression and cellular responses. Additionally, this compound can induce oxidative stress, which can cause damage to cellular components such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in experimental systems. It can induce apoptosis (programmed cell death) in cancer cells, activate antioxidant defense mechanisms, and modulate the activity of enzymes involved in energy metabolism. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has several advantages for use in lab experiments, including its ability to generate ROS and induce oxidative stress in a controlled manner. However, it also has limitations, including its potential toxicity and the need for careful handling and storage. This compound can also be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research involving N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases, due to its ability to induce apoptosis in cancer cells. Additionally, this compound could be used to study the role of ROS in aging and age-related diseases, as well as in the development of new antioxidant therapies. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential as a tool for investigating redox signaling pathways.
合成法
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can be synthesized through a multi-step process involving the condensation of 2,4-dimethylaniline with 2-hydroxy-8-methylquinoline, followed by oxidation and amidation reactions. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied in the field of biochemistry and pharmacology due to its potential as an electron acceptor in redox reactions. It has been used in various experimental systems to investigate the role of reactive oxygen species (ROS) in cellular signaling and oxidative stress.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-10-22(18(3)12-16)28(25(30)20-8-5-11-26-14-20)15-21-13-19-7-4-6-17(2)23(19)27-24(21)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWGLUNTYDGRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(morpholin-4-yl)propyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702968.png)


